H-Ser-Tyr-AMC Hydrate: Chemical Properties and Mechanistic Applications in Protease Kinetics
H-Ser-Tyr-AMC Hydrate: Chemical Properties and Mechanistic Applications in Protease Kinetics
Executive Summary
In the landscape of enzymology and drug development, the precise characterization of protease reaction mechanisms relies heavily on the design of highly specific fluorogenic substrates. H-Ser-Tyr-AMC hydrate is a premier dipeptide substrate engineered specifically for the kinetic profiling of Cathepsin C (Dipeptidyl peptidase I). Unlike hyper-reactive substrates that mask transient kinetic phases, the unique amino acid substituents of Ser-Tyr-AMC allow researchers to isolate and quantify the ultra-fast acylation and rate-limiting deacylation steps of cysteine proteases[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its role in resolving solvent kinetic isotope effects (sKIE), and a self-validating protocol for pre-steady-state fluorimetry.
Physicochemical Architecture
H-Ser-Tyr-AMC is a synthetic fluorogenic molecule comprising an N-terminal L-Seryl-L-Tyrosine dipeptide covalently linked via an amide bond to a 7-amino-4-methylcoumarin (AMC) leaving group[2]. In its intact state, the fluorescence of the AMC moiety is strongly quenched by the amide bond. Upon proteolytic cleavage by an exopeptidase, the free AMC fluorophore is released, resulting in a massive shift in fluorescence emission that can be tracked in real-time.
Table 1: Physicochemical Properties of H-Ser-Tyr-AMC
| Property | Value |
| Chemical Name | L-Seryl-L-Tyrosine 7-amido-4-methylcoumarin hydrate |
| CAS Number | 207735-67-9 (Hydrate) / 201855-53-0 (Anhydrous)[2] |
| Molecular Formula | C₂₂H₂₅N₃O₇ (Monohydrate) |
| Molecular Weight | 443.45 g/mol (Hydrate) / 425.43 g/mol (Anhydrous)[2] |
| Fluorophore Leaving Group | 7-Amino-4-methylcoumarin (AMC) |
| Excitation / Emission | ~380 nm / ~460 nm (Free AMC) |
Mechanistic Role in Enzymology: The Cathepsin C Paradigm
Cathepsin C is a lysosomal cysteine protease responsible for the sequential removal of dipeptides from the free N-termini of target proteins[3]. The enzyme exhibits strict structural requirements: it cannot accommodate proline at the P1 position or arginine at the P2 position[4].
While substrates like Gly-Arg-AMC exhibit extremely fast pre-steady-state rates (>400 s⁻¹) that are nearly impossible to measure, the substitution of the P1 and P2 residues to Serine and Tyrosine (Ser-Tyr-AMC) slows the transient acylation phase just enough to make it measurable via stopped-flow techniques[1]. This specific molecular tuning allows researchers to observe the "burst" phase of AMC release, thereby separating the Michaelis complex formation from the acyl-enzyme intermediate hydrolysis.
Cathepsin C catalytic cycle and AMC release mechanism.
Kinetic Profiling and Solvent Kinetic Isotope Effects (sKIE)
The true value of H-Ser-Tyr-AMC lies in its application for solvent kinetic isotope effect (sKIE) studies. By running the hydrolysis reaction in D₂O instead of H₂O, researchers can determine which steps of the catalytic cycle rely on proton transfer.
According to comprehensive kinetic studies, the cleavage of Ser-Tyr-AMC by Cathepsin C yields an inverse sKIE on the specificity constant ( kcat/Ka ) and a normal sKIE on the turnover number ( kcat )[3].
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The Causality of the Inverse sKIE: An inverse effect ( D(kcat/Ka)=0.71 ) indicates that the active-site residue (Cys-234) exists predominantly as a reactive thiolate anion. Because thiolate is enriched in D₂O relative to H₂O, the initial nucleophilic attack is accelerated in heavy water[3].
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The Causality of the Normal sKIE: The normal effect on kcat ( Dkcat=2.76 ) proves that the rate-limiting step of the entire cycle is the deacylation half-reaction ( kdac ), which requires a proton transfer from a water molecule to hydrolyze the acyl-enzyme intermediate[3].
Table 2: Kinetic Parameters for Cathepsin C Hydrolysis of Ser-Tyr-AMC
| Kinetic Parameter | Value | Mechanistic Implication |
| kcat/Ka | 5.3 ± 0.5 µM⁻¹ s⁻¹ | High catalytic efficiency for substrate capture[1]. |
| kcat | 13.92 ± 0.001 s⁻¹ | Steady-state turnover number[3]. |
| kac (Acylation) | 397 ± 5 s⁻¹ | Extremely rapid formation of the acyl-enzyme intermediate[3]. |
| kdac (Deacylation) | 13.95 ± 0.013 s⁻¹ | Rate-limiting step of the catalytic cycle ( kdac≈kcat )[3]. |
| sKIE on kcat/Ka | 0.71 ± 0.14 (Inverse) | Thiolate form of Cys-234 is enriched in D₂O[3]. |
| sKIE on kcat | 2.76 ± 0.03 (Normal) | Proton transfer occurs during the rate-limiting deacylation[3]. |
Self-Validating Experimental Protocol: Pre-Steady-State Fluorimetry
To accurately capture the transient kinetics of H-Ser-Tyr-AMC, standard microplate readers are insufficient due to dead-time limitations. The following stopped-flow fluorimetry protocol is designed as a self-validating system to isolate kac and kdac .
Step 1: Reagent Preparation & Enzyme Activation
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Buffer Formulation: Prepare a reaction buffer containing 50 mM sodium acetate, 30 mM NaCl, and 1 mM EDTA, adjusted to pH 5.5.
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Causality: Cathepsin C is a lysosomal enzyme; pH 5.5 mimics its native acidic environment, ensuring optimal folding. EDTA chelates trace heavy metals that would otherwise oxidize the active-site cysteine, rendering the enzyme inactive.
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Activation: Pre-incubate Cathepsin C with 5 mM Dithiothreitol (DTT) for 15 minutes at room temperature.
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Causality: DTT reduces the catalytic Cys-234 to its reactive thiolate state. Without this step, the enzyme population will be heterogeneous, invalidating the burst amplitude calculations.
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Step 2: System Calibration (Self-Validation Step)
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Generate a standard curve using free AMC (0.1 µM to 10 µM) in the exact pH 5.5 reaction buffer.
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Measure fluorescence using an excitation of 380 nm and emission of 460 nm.
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Causality: Stopped-flow instruments output data in Relative Fluorescence Units (RFU). Without an internal AMC standard curve to convert RFU to molar product concentration, the transient burst amplitude ( B ) cannot be accurately mapped to the active enzyme concentration.
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Step 3: Stopped-Flow Data Acquisition
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Load Syringe A with 2x activated Cathepsin C (e.g., 200 nM final concentration).
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Load Syringe B with 2x H-Ser-Tyr-AMC (varying final concentrations from 10 µM to 200 µM).
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Execute rapid mixing (dead time < 1.5 ms) at 25°C and monitor emission at 460 nm for exactly 2.0 seconds.
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Causality: The acylation burst phase for Ser-Tyr-AMC occurs at a rate of ~397 s⁻¹[3]. At this velocity, the transient phase is completed within milliseconds. Extended observation windows dilute the burst data with steady-state turnover noise, making the isolation of kac mathematically unstable.
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Step 4: Kinetic Modeling
Fit the resulting product formation curve to the single-exponential burst equation:
[P]=vsst+B(1−e−kobst)Where vss is the steady-state velocity, B is the burst amplitude, and kobs is the observed transient rate constant.
Self-validating workflow for pre-steady-state kinetic analysis.
